N-(4-fluorobenzyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[[2-(2-methylpropyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O2S/c1-14(2)12-20-23(31)29-21(27-20)18-6-4-5-7-19(18)28-24(29)32-15(3)22(30)26-13-16-8-10-17(25)11-9-16/h4-11,14-15,20H,12-13H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAJKYGAZYQYAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(C)C(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesis, and potential therapeutic applications based on diverse sources.
Chemical Structure and Properties
The compound can be characterized by its unique chemical structure, which includes a fluorobenzyl group and an imidazoquinazoline moiety. The presence of fluorine in the benzyl group is known to enhance biological activity by improving membrane permeability and metabolic stability.
1. Antioxidant Activity
Recent studies have indicated that derivatives of quinazolinone, structurally related to the compound , exhibit significant antioxidant properties. For instance, a related compound demonstrated an IC50 value of 17.02 µM against tyrosinase, a key enzyme involved in melanin production and oxidative stress response . This suggests that this compound may also possess similar antioxidant capabilities.
2. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored through molecular docking studies. These studies revealed favorable interactions within the active site of target enzymes, indicating that it may serve as a competitive inhibitor . The kinetic studies on similar compounds showed competitive inhibition with a Ki value of 14.87 µM, suggesting that this class of compounds could be developed as therapeutic agents against conditions like hyperpigmentation and other oxidative stress-related disorders.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various functional groups. The synthetic route often includes the formation of thioamide linkages and subsequent modifications to introduce the fluorobenzyl substituent.
Case Studies and Research Findings
Several studies have highlighted the biological relevance of similar compounds:
- Tyrosinase Inhibitors : A series of phenylamino quinazolinone derivatives were synthesized and evaluated for their tyrosinase inhibitory activity. Among these, one derivative showed significant inhibition comparable to known standards .
- Molecular Dynamics Simulations : These simulations have provided insights into the stability of the compound-enzyme complexes over time, revealing a reduction in critical residual fluctuation during simulations, which is indicative of strong binding affinity .
Potential Therapeutic Applications
Given its structural features and observed biological activities, this compound could be explored for:
- Skin Disorders : As a potential treatment for conditions like melasma or other forms of hyperpigmentation due to its tyrosinase inhibitory effects.
- Antioxidant Therapy : Its ability to scavenge free radicals may make it useful in formulations aimed at reducing oxidative stress in various diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Spectral and Structural Comparisons
| Compound Class | Core Structure | Key IR Bands (cm⁻¹) | Tautomerism Observed? |
|---|---|---|---|
| Target Compound | Imidazoquinazoline | C=O (~1680), C-S (~1250) | No |
| Triazole-thiones [7–9] | 1,2,4-Triazole | C=S (1247–1255), NH (3278–3414) | Yes (thione dominant) |
| Hydrazinecarbothioamides [4–6] | Hydrazine-carbothioamide | C=S (1243–1258), C=O (1663–1682) | No |
Functional Group Influence
- Fluorinated Aromatic Systems: The 4-fluorobenzyl group in the target compound parallels the 2,4-difluorophenyl substituents in ’s triazole-thiones.
- Thioether Linkages : The thioether group in the target compound is analogous to the S-alkylated triazoles in (e.g., compounds [10–15]). Such linkages influence solubility and redox properties, critical for pharmacokinetics .
Pharmacological and Physicochemical Properties (Inferred)
While direct data on the target compound’s bioactivity are unavailable, structural analogs suggest:
- Enzyme Inhibition : The imidazoquinazoline core may interact with kinase ATP-binding pockets, similar to quinazoline-based inhibitors.
- Metabolic Stability: The 4-fluorobenzyl group may reduce oxidative metabolism, extending half-life relative to non-fluorinated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
